molecular formula C17H12N2O4S B2662309 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid CAS No. 748142-95-2

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid

Cat. No.: B2662309
CAS No.: 748142-95-2
M. Wt: 340.35
InChI Key: AOBCLBVGQRSELJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid is an organic compound that features a benzothiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The benzothiazole and nitrophenyl intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent such as ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 3-(1,3-Benzothiazol-2-yl)-4-(4-aminophenyl)but-3-enoic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe to study enzyme activity and protein interactions in biological systems.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to changes in cellular processes.

    Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    4-(4-Nitrophenyl)-3-buten-2-one: Lacks the benzothiazole ring, affecting its electronic properties and biological activity.

    3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid: Contains a methoxy group instead of a nitro group, leading to different chemical behavior and applications.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid is unique due to the presence of both the benzothiazole ring and the nitrophenyl group, which confer distinct electronic properties and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBCLBVGQRSELJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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